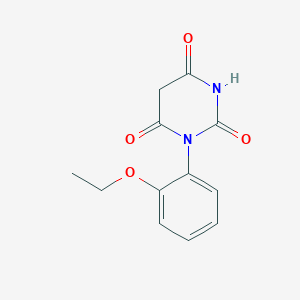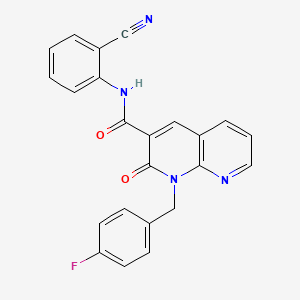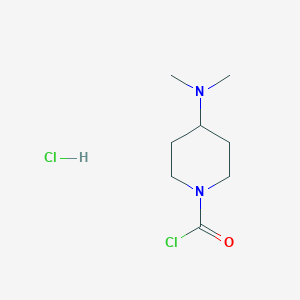
3-Bromo-1,5-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,5-naphthyridin-2-amine is a chemical compound with the molecular weight of 224.06 .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been a subject of study in the field of medicinal chemistry due to their wide range of biological activities . Various synthetic protocols have been used for the construction of this scaffold, including Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . The synthesis of these compounds often involves reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The InChI code for this compound is1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12) . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight of the compound is 224.06 .科学的研究の応用
Synthesis and Reactivity
Rearrangements and Aminations
Studies have shown that 3-bromo-1,5-naphthyridines undergo rearrangements when reacted with potassium amide in liquid ammonia, converting into mixtures containing amino derivatives. Such reactions suggest a mechanism involving naphthyridyne intermediates, providing insights into the synthesis of amino-1,5-naphthyridines from bromo derivatives (Czuba, 2010).
Copper-Catalyzed Amination
Room temperature copper-catalyzed amination of bromonaphthyridines with aqueous ammonia has been reported. This methodology offers an alternative route to functional 2,7-diamido-1,8-naphthyridines, showcasing the potential of copper catalysts in facilitating the amination of bromonaphthyridine derivatives (Anderson et al., 2010).
Applications in Organic Synthesis
- Diversity Synthesis of Derivatives: A sequential three-component reaction involving 3,5-diarylidenepiperidin-4-one, malononitrile, and amine under microwave irradiation has been developed to synthesize a series of new N-substituted 2-amino-1,6-naphthyridine derivatives. This method highlights the operational simplicity and safety for fast synthesis, useful for biomedical screening (Han et al., 2010).
Structural and Chemical Properties
- Hydrogen Bonded Supramolecular Architectures: Studies on hydrogen bonding between the base of naphthyridine derivatives and acidic compounds have increased understanding of the role of these compounds in binding with acidic substances. Such interactions are crucial for forming organic salts and understanding molecular packing in crystal structures (Jin et al., 2010).
将来の方向性
The future directions for the study of 3-Bromo-1,5-naphthyridin-2-amine and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their wide range of biological activities, these compounds could have significant potential in the field of medicinal chemistry .
作用機序
Target of Action
It is known that 1,5-naphthyridine derivatives, to which 3-bromo-1,5-naphthyridin-2-amine belongs, exhibit a variety of biological activities
Mode of Action
It has been observed that 1,5-naphthyridine acts as a ligand coordinating to metal ions, such as pd(ii), in aqueous solutions . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that this compound may affect multiple pathways
Result of Action
Given the biological activities exhibited by 1,5-naphthyridine derivatives , it can be inferred that this compound may have significant molecular and cellular effects
Action Environment
It is known that the reactivity of 1,5-naphthyridines can be influenced by the solvent used . This suggests that the action of this compound may also be influenced by environmental factors.
特性
IUPAC Name |
3-bromo-1,5-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITKNMWTDHIWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2N=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)
![Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2599012.png)




![(E)-2-cyano-N-(2,4-difluorophenyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2599022.png)
![1-(3-Phenylpropyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599024.png)

![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)



